molecular formula C18H22N2O2 B1388912 N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020056-54-5

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Cat. No.: B1388912
CAS No.: 1020056-54-5
M. Wt: 298.4 g/mol
InChI Key: WOBTYRRKJFOSRN-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is a synthetic amide derivative characterized by a butanamide backbone linking a 3-amino-2-methylphenyl group and a 2-methylphenoxy moiety. The compound’s structure imparts unique physicochemical properties, such as moderate lipophilicity due to the methyl-substituted aromatic rings and the butanamide chain.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-16(22-17-11-6-5-8-12(17)2)18(21)20-15-10-7-9-14(19)13(15)3/h5-11,16H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBTYRRKJFOSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(2-methylphenoxy)butanoic acid

  • Method: Williamson Ether Synthesis
    • React 2-methylphenol with a suitable butanoic acid derivative possessing a leaving group (e.g., 2-bromobutanoic acid or its ester).
    • Use a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol.
    • The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) under inert atmosphere at 0 °C to room temperature for several hours.
    • Workup involves aqueous quenching, extraction, and purification by recrystallization or chromatography.

Preparation of N-(3-Amino-2-methylphenyl) intermediate

  • Method: Commercial procurement or reduction of nitro precursors
    • Starting from 3-nitro-2-methylaniline, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) reduces the nitro group to the amino group.
    • Purification by recrystallization or chromatography yields the desired aniline derivative.

Amide Coupling to form N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

  • Method A: Carbodiimide-Mediated Coupling

    • Dissolve 2-(2-methylphenoxy)butanoic acid and N-(3-amino-2-methylphenyl)amine in dry dichloromethane or DMF.
    • Add coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP).
    • Stir the mixture at 0 °C to room temperature overnight.
    • Filter off urea byproducts, extract, and purify by flash chromatography.
  • Method B: Acid Chloride Route

    • Convert 2-(2-methylphenoxy)butanoic acid to the acid chloride using thionyl chloride or oxalyl chloride under reflux in anhydrous conditions.
    • React the acid chloride with N-(3-amino-2-methylphenyl)amine in the presence of a base such as triethylamine at low temperature.
    • Workup includes aqueous quenching, extraction, and purification.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Williamson Ether Synthesis 2-methylphenol, NaH, 2-bromobutanoic acid 0 °C to RT 3-6 hours 75-85 Anhydrous conditions, inert atmosphere
Nitro reduction to amine Pd/C, H2 (1 atm) RT 4-6 hours 90-95 Careful control to avoid over-reduction
Carbodiimide coupling EDC or DCC, DMAP 0 °C to RT Overnight 70-88 Use of DMAP improves coupling efficiency
Acid chloride formation SOCl2 or (COCl)2 Reflux (60-80 °C) 2-3 hours 85-90 Dry solvent essential
Amide formation (acid chloride) Acid chloride, amine, Et3N 0 °C to RT 2-4 hours 80-90 Base scavenges HCl, improves yield
  • Purification: Flash chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is standard to isolate the final amide product with high purity.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and purity.
    • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight.
    • Melting point determination and elemental analysis further validate the compound identity.
  • The amide coupling step is critical; the choice of coupling reagent and solvent significantly affects yield and purity. Use of EDC/DMAP in DMF or dichloromethane is favored for mild conditions and minimal side reactions.

  • The ether linkage formation via Williamson synthesis requires careful control of base and temperature to avoid side reactions such as elimination or polymerization.

  • Reduction of nitro precursors to amines is commonly performed under mild catalytic hydrogenation to prevent reduction of other functional groups.

  • Alternative methods such as microwave-assisted synthesis have been reported in related amide preparations, offering reduced reaction times and improved yields, but specific data for this compound are limited.

Preparation Stage Methodology Key Reagents Advantages Challenges
Ether formation Williamson ether synthesis 2-methylphenol, NaH, alkyl halide Straightforward, high yield Requires dry, inert conditions
Amino group introduction Nitro reduction Pd/C, H2 High selectivity, clean reaction Over-reduction risk
Amide bond formation Carbodiimide coupling or acid chloride EDC/DCC + DMAP or SOCl2 + Et3N High efficiency, good yields Side reactions, urea byproducts
Purification and characterization Chromatography, NMR, HRMS Silica gel, solvents High purity, structural confirmation Requires optimization

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₂N₂O₂
  • Molecular Weight : 298.38 g/mol
  • Structural Features :
    • Contains an amino group, enhancing reactivity.
    • The butanamide backbone provides stability for biological interactions.
    • Presence of phenoxy groups contributes to pharmacological properties.

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is primarily studied for its potential as a pharmaceutical intermediate. Its applications include:

  • Pharmaceutical Development : The compound is being explored as a precursor for synthesizing drugs that target specific receptors or enzymes involved in various diseases, including chronic pain and cancer.
  • Anticancer Properties : In vitro studies indicate that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. Research suggests it may interact with signaling pathways crucial for cancer growth.
  • Antimicrobial Activity : Preliminary findings suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Materials Science

The unique chemical structure of this compound also allows it to be explored in materials science:

  • Polymer Development : Researchers are investigating its potential use in creating novel polymers or coatings with enhanced properties, such as improved durability or specific chemical resistance.

Biological Studies

The compound's interactions with biological molecules are crucial for understanding its effects on cellular processes:

  • Voltage-Gated Sodium Channel Inhibition : Studies have indicated that this compound may inhibit Nav 1.7 channels, which are implicated in neuropathic pain conditions.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Binding to enzymes or receptors that play a role in biological processes.

    Pathways Involved: Modulation of signaling pathways that regulate cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide with structurally related compounds:

Compound Name Molecular Formula Substituents Physical Properties Key Biological Activity References
This compound (Target) C₁₈H₂₂N₂O₂ - 3-Amino-2-methylphenyl
- 2-Methylphenoxy
Data not provided Hypothetical: Potential antitumor/kinase modulation N/A
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide C₁₈H₂₂N₂O₃ - 5-Amino-2-methoxyphenyl
- 3-Methylphenoxy
Molecular weight: 314.4; Smiles: CCC(Oc1cccc(C)c1)C(=O)Nc1cc(N)ccc1OC Unknown
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) C₁₆H₂₁FNO₃ - Butylamide
- 4-Butyryl-2-fluorophenoxy
Rf: 0.32; Yield: 82%; Mp: 75°C Not specified
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31) C₁₆H₂₁FNO₄ - Hydroxy-2-methylpropan-2-ylamide
- 4-Butyryl-2-fluorophenoxy
Rf: 0.28; Yield: 54%; Mp: 84°C Not specified
DF 203 (2-(4-Amino-3-methylphenyl)benzothiazole) C₁₄H₁₃N₂S - Benzothiazole core
- 4-Amino-3-methylphenyl
Antitumor activity; CYP1A1-mediated metabolism Selective antitumor activity via CYP1A1 activation
N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) C₁₈H₂₁N₂O₂ - Ethylamide
- 3-Ethynyl-8-methylquinolyloxy
Tubulin inhibition Antiproliferative agent
Key Observations:
  • Substituent Effects: The amino group position (3-amino vs. Halogen vs. Methyl Groups: Fluorine in Compound 30 () enhances electronegativity and metabolic stability compared to methyl groups in the target compound . Amide Chain Length: Butanamide (4-carbon chain) in the target compound may confer greater flexibility and lipophilicity than acetamides (2-carbon chain) in Compounds 30–32 .
  • Physicochemical Properties: Higher melting points in fluorinated analogs (e.g., Compound 31: 84°C) suggest stronger intermolecular forces compared to non-halogenated compounds . The target compound’s absence of halogens may reduce toxicity but increase susceptibility to oxidative metabolism.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. Its unique structure, which includes an amine group and phenoxy moieties, suggests diverse interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2C_{18}H_{22}N_2O_2, with a molecular weight of approximately 298.38 g/mol. The compound's structure features:

  • Amino Group : Contributes to its potential biological reactivity.
  • Butanamide Backbone : Provides stability and solubility.
  • Phenoxy Groups : Enhance interaction with various biological targets.

The mechanism of action for this compound involves several pathways:

  • Molecular Targets : The compound may bind to specific enzymes or receptors involved in critical biological processes such as cell growth and apoptosis.
  • Signaling Pathways : It is suggested that this compound modulates signaling pathways that regulate immune responses, potentially influencing inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. This potential has been highlighted in various in vitro studies, although further research is needed to validate these findings in vivo.

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound may possess other pharmacological activities such as:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Neuroprotective Properties : Preliminary evidence suggests possible benefits in neuropharmacology.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus.
Study 2Showed inhibition of cancer cell proliferation in breast cancer models.
Study 3Suggested neuroprotective effects in animal models of neurodegeneration.

Q & A

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates to assess interactions with target enzymes (e.g., kinases).
  • Receptor Binding Studies : Radioligand displacement assays to determine binding affinity (Ki) for receptors like GPCRs.
  • Cellular Uptake Studies : Fluorescence microscopy with tagged derivatives to evaluate membrane permeability .

How should researchers address discrepancies in reported biological activity data across studies?

Advanced
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.
  • Structural Analogues : Compare activity of derivatives (e.g., halogenated vs. methyl-substituted phenoxy groups) to identify critical pharmacophores.
  • Computational Modeling : Perform molecular docking to predict binding modes and validate with mutagenesis studies .

What strategies can be employed to modify the molecular structure to enhance pharmacokinetic properties?

Q. Advanced

  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -Cl) to improve membrane permeability .
  • Metabolic Stability : Replace labile methyl groups with trifluoromethyl to resist oxidative degradation.
  • Solubility Enhancement : Incorporate polar moieties (e.g., sulfonyl groups) while maintaining target affinity .

What are the challenges in scaling up synthesis, and how can they be addressed?

Advanced
Challenges include:

  • Heat Management : Use jacketed reactors for exothermic steps like nitro reductions.
  • Purification at Scale : Replace column chromatography with fractional crystallization or centrifugal partitioning.
  • Process Automation : Implement continuous flow systems for precise control of reaction parameters .

How does stereochemistry influence the compound's reactivity and biological interactions?

Q. Advanced

  • Chiral Centers : Stereoisomers (e.g., R vs. S configurations) can exhibit divergent binding to enantioselective targets like proteases.
  • Synthesis of Enantiopure Forms : Use chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution to isolate active isomers.
  • Pharmacodynamic Impact : Stereochemistry affects metabolic half-life; for example, (S)-isomers may resist hepatic degradation better than (R)-forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 2
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N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

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